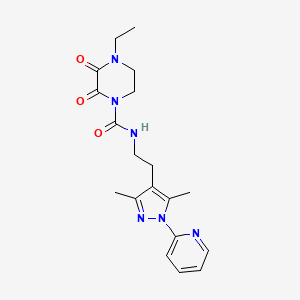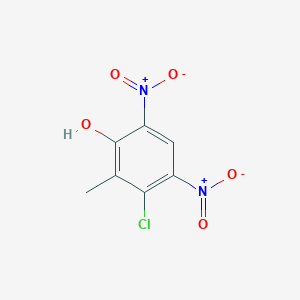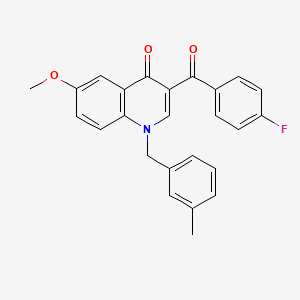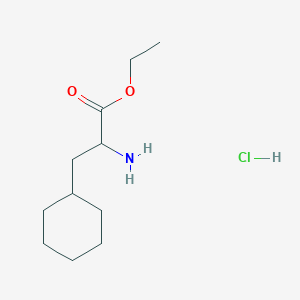![molecular formula C13H14N4O B2955545 {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile CAS No. 923171-33-9](/img/structure/B2955545.png)
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile, also known as MPFM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and cell death to prevent damaged cells from dividing .
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability and preventing mutations that could lead to diseases such as cancer .
Result of Action
The compound’s action on Serine/threonine-protein kinase Chk1 can influence cellular processes such as cell cycle progression and DNA repair. By modulating these processes, the compound may have potential therapeutic effects in conditions associated with DNA damage or abnormal cell division .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of metabolic enzymes. Specific details about how these factors influence the action of this compound are currently unknown .
Advantages and Limitations for Lab Experiments
One of the major advantages of {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. Another advantage of this compound is its low toxicity, which makes it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile research. One of the most promising directions is the development of this compound-based drugs for cancer treatment. This compound has shown significant anti-cancer activity in preclinical studies, and further development could lead to the development of a new class of anti-cancer drugs. Another future direction is the investigation of the mechanism of action of this compound. Further studies could help to elucidate the molecular pathways involved in this compound's anti-cancer activity. Finally, future studies could focus on improving the solubility of this compound, which could increase its potential for in vivo applications.
Synthesis Methods
The synthesis of {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile involves the reaction of furfural with 4-methylpiperazine and malononitrile. The reaction is carried out in the presence of a catalyst, such as piperidine or triethylamine, under reflux conditions. The resulting product is then purified using column chromatography.
Scientific Research Applications
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Properties
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-16-4-6-17(7-5-16)13-3-2-12(18-13)8-11(9-14)10-15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIVIMANAQHMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2955463.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)
![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)
![3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one](/img/structure/B2955469.png)
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine](/img/structure/B2955470.png)


![4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2955479.png)




